molecular formula C9H17N B13455356 2-Azaspiro[3.6]decane

2-Azaspiro[3.6]decane

Cat. No.: B13455356
M. Wt: 139.24 g/mol
InChI Key: CDZMBPQIVAKQMT-UHFFFAOYSA-N
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Description

2-Azaspiro[3.6]decane is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into the spiro ring system. This compound is part of a broader class of spiro compounds, which are known for their distinct three-dimensional structures and inherent rigidity. These properties make spiro compounds valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific reagents . This method allows for the efficient formation of the spirocyclic core with moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.6]decane can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic amines.

Scientific Research Applications

2-Azaspiro[3.6]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds like buspirone, which is structurally related to this compound, exert their effects through partial agonism of the 5-HT1A receptors . This interaction modulates neurotransmitter activity, leading to anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.6]decane stands out due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-azaspiro[3.6]decane

InChI

InChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-10-8-9/h10H,1-8H2

InChI Key

CDZMBPQIVAKQMT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNC2

Origin of Product

United States

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